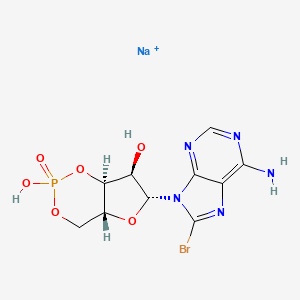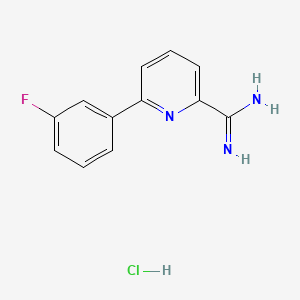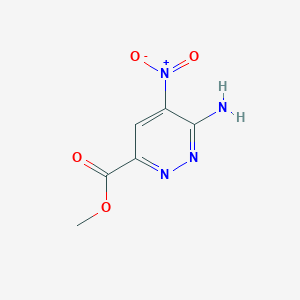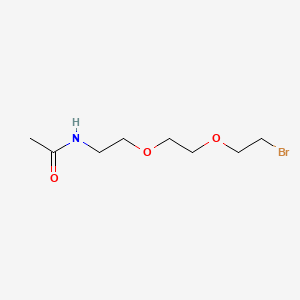amino]-2-propanol CAS No. 162150-54-1](/img/structure/B15073137.png)
(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it versatile for numerous chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.
Major Products Formed
Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .
Medicine
Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- (S)-1-[®-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol .
Uniqueness
What sets ®-1-[(S)-2-Aminopropylamino]-2-propanol apart is its specific chiral configuration and the presence of both amine and alcohol functional groups. This unique structure allows for diverse chemical reactivity and broad applicability in various fields .
Eigenschaften
CAS-Nummer |
162150-54-1 |
|---|---|
Molekularformel |
C13H22N2O |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
RSXGAEPLEHQTKS-NWDGAFQWSA-N |
Isomerische SMILES |
C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N |
Kanonische SMILES |
CC(CN(CC1=CC=CC=C1)CC(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)

![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)



![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
